potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Estrone sulfate can be synthesized through the sulfonation of estrone. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester at the 3-hydroxyl group of estrone .
Industrial Production Methods
Industrial production of estrone sulfate involves the extraction of estrone from natural sources, followed by its chemical modification. The process includes purification steps to ensure the high purity of the final product. The large-scale production methods are designed to be cost-effective and efficient, meeting the demands of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Estrone sulfate undergoes various chemical reactions, including:
Hydrolysis: Estrone sulfate can be hydrolyzed to estrone and sulfuric acid under acidic or enzymatic conditions.
Oxidation and Reduction: It can participate in redox reactions, where the ketone group at the 17-position can be reduced to a hydroxyl group, forming estradiol sulfate.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions or specific enzymes like sulfatases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents that can displace the sulfate group.
Major Products Formed
Estrone: Formed by hydrolysis.
Estradiol sulfate: Formed by reduction.
Various substituted derivatives: Formed by substitution reactions.
Scientific Research Applications
Estrone sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in the endocrine system and its effects on various biological processes.
Medicine: Used in hormone replacement therapy and as a diagnostic marker for certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
Estrone sulfate exerts its effects through its conversion to estrone and estradiol, which then bind to estrogen receptors. These receptors are nuclear transcription factors that regulate the expression of specific genes involved in cell growth, differentiation, and reproductive functions. The sulfate group allows estrone sulfate to be more water-soluble, facilitating its transport in the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Estradiol sulfate: Another conjugated estrogen with similar properties but differing in the hydroxyl group at the 17-position.
Estriol sulfate: A less potent estrogen sulfate with three hydroxyl groups.
Dehydroepiandrosterone sulfate (DHEA-S): A sulfate ester of dehydroepiandrosterone, involved in the production of androgens and estrogens.
Uniqueness
Estrone sulfate is unique due to its role as a major circulating estrogen and its ability to serve as a reservoir for the formation of more active estrogens. Its stability and solubility make it an important compound in both physiological and clinical contexts .
Properties
IUPAC Name |
potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHOFAEIPGLBH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21KO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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